molecular formula C10H12BrNO3 B1446435 2-Bromo-1-(tert-butoxy)-4-nitrobenzene CAS No. 960309-85-7

2-Bromo-1-(tert-butoxy)-4-nitrobenzene

Cat. No.: B1446435
CAS No.: 960309-85-7
M. Wt: 274.11 g/mol
InChI Key: KMOHHDFKKROOFJ-UHFFFAOYSA-N
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Description

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of nitrobenzene, where the nitro group is substituted with a bromine atom and a tert-butoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene typically involves the bromination of 4-tert-butoxynitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of phase-transfer catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a continuous flow reactor to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(tert-butoxy)-4-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-1-(tert-butoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atom and tert-butoxy group can also participate in electrophilic and nucleophilic reactions, respectively, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-nitroanisole
  • 3-Bromo-4-nitrophenol
  • 3-Bromo-4-nitrotoluene

Uniqueness

2-Bromo-1-(tert-butoxy)-4-nitrobenzene is unique due to the presence of the tert-butoxy group, which imparts steric hindrance and influences the compound’s reactivity. This structural feature distinguishes it from other similar compounds and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOHHDFKKROOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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